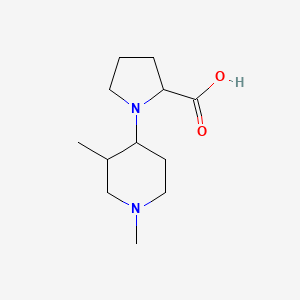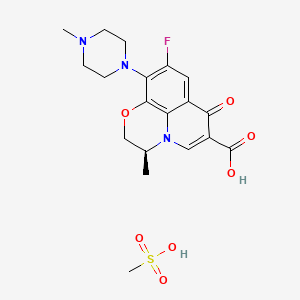
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
“1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a derivative of L-Proline, which is a nonpolar aliphatic amino acid due to its cyclic pyrrolidine side chain . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can participate in asymmetric intramolecular aldol reactions, as catalyzed by the natural amino acid proline .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be pivotal in developing new medications with enhanced selectivity and potency.
Targeted Therapy for Diseases
Due to the stereogenicity of the pyrrolidine ring, different stereoisomers of this compound can bind to enantioselective proteins, leading to varied biological profiles . This characteristic makes it valuable for targeted therapies, where precision in drug-protein interactions is crucial for treating specific diseases.
Modulation of Physicochemical Properties
Incorporating the pyrrolidine ring into drug molecules can modify their physicochemical parameters. This is essential for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles, which are critical for the success of drug candidates .
Structural Diversity in Medicinal Chemistry
The saturated nature of the pyrrolidine ring allows for greater structural diversity in medicinal chemistry. This diversity is beneficial for generating a wide array of compounds with unique biological activities .
Enhancement of Drug Candidates’ Biological Profile
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates. This compound’s specific structure may offer unique interactions with biological targets, potentially leading to drugs with improved efficacy .
Enantioselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring means that this compound can be used in enantioselective synthesis. This is important for creating drugs that are more effective and have fewer side effects due to their specific stereochemistry .
Research on Pseudorotation Phenomena
The pyrrolidine ring undergoes a phenomenon called “pseudorotation,” which affects the three-dimensional shape of the molecule. Studying this compound can provide insights into pseudorotation and its implications for molecular dynamics and drug design .
Synthesis of Bioactive Molecules
This compound can serve as a precursor for synthesizing a range of bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These molecules have applications across various therapeutic areas, from oncology to neurology .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles. Future research could focus on the design of new pyrrolidine compounds, taking into account the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-8-13(2)7-5-10(9)14-6-3-4-11(14)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJYVBQCBGALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N2CCCC2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)












